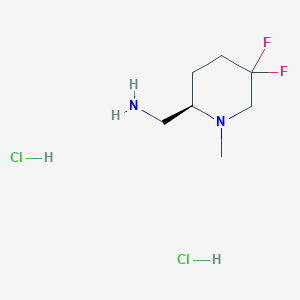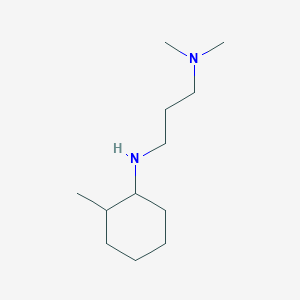
N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine is an organic compound with a molecular weight of 198.35 g/mol. It is a clear, pale liquid known for its unique chemical structure, making it valuable in various applications ranging from pharmaceuticals to specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of the corresponding amine with a brominated alkyl compound. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a fixed-bed continuous process. The raw materials, such as dimethylamine and acrylonitrile, are reacted in the presence of a catalyst like Raney-Nickel. The reaction conditions include a temperature range of 10-120°C and a pressure of 3-10 MPa. The intermediate product is then hydrogenated to yield the final compound .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney-Nickel.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces secondary or tertiary amines .
Scientific Research Applications
N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, ion exchange resins, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism by which N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, used in similar applications.
3-Dimethylaminopropylamine: Another related compound, known for its use in the production of surfactants and polymers.
Uniqueness
N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine stands out due to its unique cyclohexyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-methylcyclohexyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
KBRBFFKVRBYBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
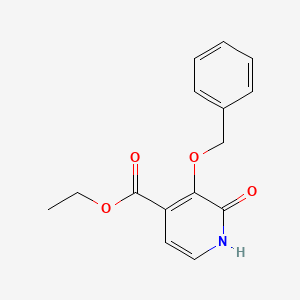

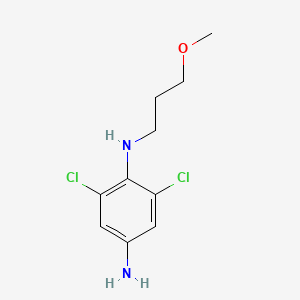
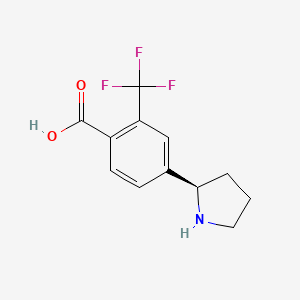

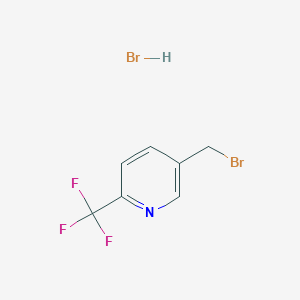
![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
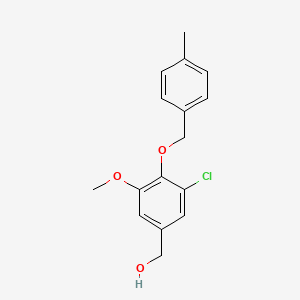
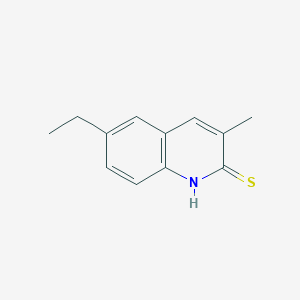
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
